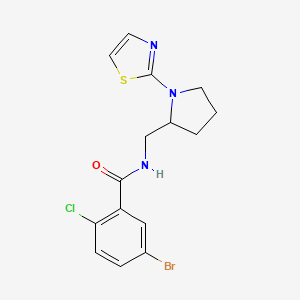![molecular formula C20H21N3O4S B2591737 N-(2-(2,4-二氧代-1,2-二氢噻吩并[3,2-d]嘧啶-3(4H)-基)乙基)-4-苯基四氢-2H-吡喃-4-甲酰胺 CAS No. 1903688-98-1](/img/structure/B2591737.png)
N-(2-(2,4-二氧代-1,2-二氢噻吩并[3,2-d]嘧啶-3(4H)-基)乙基)-4-苯基四氢-2H-吡喃-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a multifaceted compound with unique structural characteristics This compound is noteworthy due to its complex organic makeup, which involves a thieno[3,2-d]pyrimidine moiety linked to a pyran structure via a carboxamide bridge
科学研究应用
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has a wide range of applications across multiple disciplines:
Chemistry: : As an intermediate in the synthesis of other complex organic molecules.
Biology: : Investigated for its potential role as a biochemical probe.
Medicine: : Explored for therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: : Used in the formulation of advanced materials with specific physical properties.
准备方法
Synthetic Routes and Reaction Conditions
To synthesize N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, a series of carefully controlled chemical reactions are required:
Formation of the Thieno[3,2-d]pyrimidine Core: : This typically involves the cyclization of appropriate precursors under specific conditions that foster the formation of the thieno[3,2-d]pyrimidine ring system.
Linkage to Pyran Structure: : The ethyl linkage is introduced using an ethylating agent under conditions that promote nucleophilic substitution.
Carboxamide Formation:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would necessitate the scale-up of these laboratory procedures, ensuring stringent control over reaction parameters such as temperature, pressure, and reactant purity. Catalysts and optimized solvents would be employed to maximize yield and efficiency.
化学反应分析
Types of Reactions
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo several types of reactions, including:
Oxidation and Reduction: : Potential changes in the oxidation state of the compound, particularly in the thieno[3,2-d]pyrimidine ring.
Nucleophilic Substitution: : Reactions where nucleophiles attack electrophilic carbon atoms within the molecule.
Condensation Reactions: : Possible in the presence of appropriate condensing agents, leading to the formation of more complex structures.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromic acid, used under acidic conditions.
Reducing Agents: : Like lithium aluminum hydride, employed under inert atmospheres to prevent side reactions.
Nucleophiles: : Including amines and alcohols, under controlled pH and temperature conditions.
Major Products Formed
Depending on the specific reagents and conditions used, the reactions can yield a variety of products, such as:
Derivatives with modified thieno[3,2-d]pyrimidine rings.
Substituted pyran rings with different functional groups.
作用机制
The mechanism by which N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide exerts its effects can be multifaceted:
Molecular Targets: : The compound may target specific proteins or nucleic acids, influencing their structure and function.
Pathways Involved: : It might interact with cellular pathways, such as those involved in signal transduction, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
N-(2-(2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide: : A closely related compound without the thieno ring.
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methyltetrahydro-2H-pyran-4-carboxamide: : Differing by the presence of a methyl group instead of a phenyl group.
Uniqueness
Thieno[3,2-d]pyrimidine Ring: : Distinguishes it from many other compounds due to its distinct chemical reactivity and potential biological activity.
Pyran Structure: : Adds a layer of complexity and versatility in its applications.
By exploring these facets, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide stands out as a compound of significant scientific interest, with diverse applications and intriguing chemical properties.
属性
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c24-17-16-15(6-13-28-16)22-19(26)23(17)10-9-21-18(25)20(7-11-27-12-8-20)14-4-2-1-3-5-14/h1-6,13H,7-12H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDJGHDEACZVGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2591654.png)
![2-[(2-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2591655.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2591657.png)
![N-(4-bromophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2591659.png)

![3-[(4-chlorobenzyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B2591663.png)
![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![N-[(diphenylcarbamoyl)methyl]prop-2-enamide](/img/structure/B2591666.png)
![N-(4-bromophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2591667.png)
![1-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2591668.png)
![1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea](/img/structure/B2591672.png)
![2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2591673.png)

